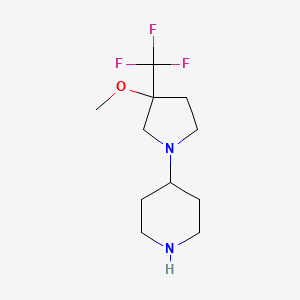

2-Chloro-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Molecular Structure Analysis

The molecular structure of similar compounds suggests that bromine atoms had a moderate spatial structure to occupy the hydrophobic cavity of the P-loop pocket .Chemical Reactions Analysis

The chemical reactions of similar compounds involve cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds show that they have a yield of 95% and a melting point of 189.1–192.5°C .Applications De Recherche Scientifique

Synthesis and Pharmacological Activity

- A series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, including compounds with a 3-(4-arylpiperazin-1-yl)propyl moiety, demonstrated notable antiarrhythmic and antihypertensive activities. These effects are attributed to their alpha-adrenolytic properties, highlighting the significance of the phenylpiperazine structure with methoxy- or chloro- substituents for medicinal chemistry (Malawska et al., 2002).

Glycine Transporter Inhibition

- The identification of structurally diverse compounds as potent and orally available glycine transporter 1 (GlyT1) inhibitors demonstrates the utility of 2-chloro-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one derivatives in developing central nervous system (CNS) therapeutics. These findings underscore the importance of optimizing physicochemical and pharmacokinetic properties for drug development (Yamamoto et al., 2016).

Enantioselective Synthesis

- The synthesis of enantiomers of 1-[3-(4-aryl-piperazin-1-yl)-2-hydroxy-propyl]-pyrrolidin-2-one derivatives, starting from (R)- or (S)-1-chloro-2,3-dihydroxypropane, illustrates the application of 2-chloro-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one derivatives in the enantioselective synthesis of compounds with moderate potency as ligands for α1-adrenoreceptors (Kulig et al., 2009).

Antimalarial Activity

- Piperazine and pyrrolidine derivatives have been synthesized and evaluated for their antimalarial activity against Plasmodium falciparum. The structure-activity relationship studies indicate that specific structural features are crucial for antiplasmodial activity, offering insights into the design of new antimalarial agents (Mendoza et al., 2011).

Platelet Aggregation Inhibition

- The discovery of a piperazinyl glutamate pyridine as a potent P2Y12 antagonist through polymer-assisted solution-phase synthesis demonstrates the potential of 2-chloro-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one derivatives in the development of new therapeutics for inhibiting platelet aggregation, with significant implications for cardiovascular disease treatment (Parlow et al., 2010).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-chloro-1-(4-pyridin-4-ylpiperazin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O/c1-10(13)12(17)16-8-6-15(7-9-16)11-2-4-14-5-3-11/h2-5,10H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMXOONTWGPURSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCN(CC1)C2=CC=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-1-(2-(hydroxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)propan-1-one](/img/structure/B1477390.png)

![(5-Amino-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol](/img/structure/B1477391.png)